molecular formula C16H11N3O3S B11463591 5-Oxo-5H-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthrene-10-carboxylic acid ethyl ester

5-Oxo-5H-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthrene-10-carboxylic acid ethyl ester

Cat. No.: B11463591
M. Wt: 325.3 g/mol
InChI Key: VYCRJXPXVLNLJJ-UHFFFAOYSA-N
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Description

5-Oxo-5H-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthrene-10-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a thia-triaza-cyclopenta-phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5H-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthrene-10-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5H-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthrene-10-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-Oxo-5H-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthrene-10-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Oxo-5H-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthrene-10-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-Oxo-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylic Acid Ethyl Ester: Shares a similar core structure but differs in functional groups.

    7-Oxo-5-Trifluoromethyl-7H-Thieno[3,2-b]Pyran-3-Carboxylic Acid: Another compound with a related structure but different substituents.

Uniqueness

5-Oxo-5H-3-thia-4,7,11c-triaza-cyclopenta[c]phenanthrene-10-carboxylic acid ethyl ester is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

ethyl 11-oxo-14-thia-8,12,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1,3,5,7,9,12,15-heptaene-4-carboxylate

InChI

InChI=1S/C16H11N3O3S/c1-2-22-15(21)9-3-4-12-10(7-9)13-11(8-17-12)14(20)18-16-19(13)5-6-23-16/h3-8H,2H2,1H3

InChI Key

VYCRJXPXVLNLJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N=C4N3C=CS4

Origin of Product

United States

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